

"Molecular formula of C.I. Reactive Red 198"

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Compound of Interest

Compound Name: Reactive Red 198

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An In-depth Technical Guide to C.I. Reactive Red 198

This technical guide provides a comprehensive overview of the chemical and physical properties of C.I. **Reactive Red 198**, a widely used monoazo reactive dye. It is intended for researchers, scientists, and professionals in chemistry and material science. This document details the dye's molecular characteristics, provides a summary of its manufacturing process, and outlines experimental protocols for its analysis, particularly in the context of wastewater treatment and adsorption studies.

Chemical and Physical Properties

C.I. **Reactive Red 198** is a synthetic dye belonging to the single azo class.[1] It is primarily used for dyeing cellulosic fibers such as cotton.[1][2] The dye is characterized by its high water solubility and the presence of a reactive group that forms a covalent bond with the fiber.

Chemical Identifiers

A summary of the key identifiers for C.I. **Reactive Red 198** is presented in the table below.



| Identifier | Value | | |
|---------------------|--|--|--|
| IUPAC Name | tetrasodium;5-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]napht halene-2,7-disulfonate[3] | | |
| Molecular Formula | C27H18CIN7Na4O16S5[1][3][4][5][6] | | |
| Molecular Weight | 984.21 g/mol [1][4][5] | | |
| CAS Registry Number | 78952-61-1, 145017-98-7[1][3][6][7] | | |
| C.I. Name | C.I. Reactive Red 198[1][3] | | |
| C.I. Number | 18221[1][3][4][6] | | |
| Synonyms | Reactive Red 198, Remazol Red RB, Remazol Red RB 133, Everzol Red RBN[3][6] | | |

Physicochemical Data

| Property | Value |
|-------------|----------------------------------|
| Appearance | Deep red powder[1] |
| UV-Vis λmax | 515 nm, 518 nm, 542 nm[8][9][10] |
| Class | Single Azo Dye[1] |

Synthesis and Manufacturing

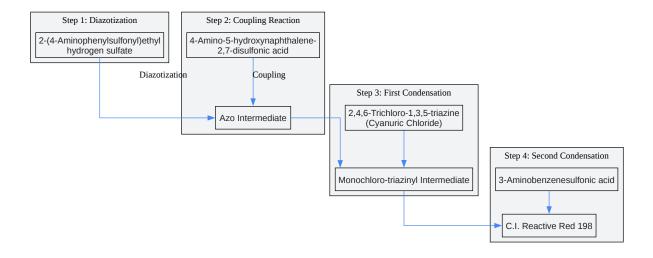
The manufacturing of C.I. **Reactive Red 198** involves a multi-step chemical synthesis process. The general workflow consists of diazotization, coupling, and two condensation reactions.

Manufacturing Workflow

The logical relationship for the synthesis of C.I. **Reactive Red 198** is outlined below. It begins with the diazotization of an aromatic amine, followed by coupling with a naphthalenic



compound. The resulting product then undergoes sequential condensation reactions with cyanuric chloride and a final aromatic amine.



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Caption: Manufacturing workflow for C.I. Reactive Red 198.

General Manufacturing Protocol

The synthesis of C.I. **Reactive Red 198** follows these key steps[1]:

 Diazotization: 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.



- Azo Coupling: The resulting diazonium salt solution is then added to a solution of 4-Amino-5hydroxynaphthalene-2,7-disulfonic acid (H-acid). The coupling reaction is typically carried out under controlled pH and temperature to yield a monoazo dye intermediate.
- First Condensation: The azo dye intermediate is reacted with 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride). This reaction substitutes one of the chlorine atoms on the triazine ring with the amino group of the H-acid moiety.
- Second Condensation: Finally, the resulting dichlorotriazinyl dye is condensed with 3-Aminobenzenesulfonic acid. This step involves the substitution of a second chlorine atom on the triazine ring, yielding the final C.I. **Reactive Red 198** product.
- Isolation: The final product is isolated from the reaction mixture, often by salting out, followed by filtration, drying, and standardization.

Experimental Protocols: Adsorption Studies

C.I. **Reactive Red 198** is a common target in studies focused on the remediation of textile wastewater. Adsorption is a widely investigated method for its removal. Below is a generalized experimental protocol for a batch adsorption study, synthesized from multiple research reports.

Adsorption Experimental Workflow

The workflow for a typical dye adsorption experiment involves preparing the dye solution, conducting the adsorption under controlled conditions, separating the adsorbent, and analyzing the remaining dye concentration.



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Caption: General experimental workflow for a batch adsorption study.

Detailed Methodology for Batch Adsorption



This protocol outlines the steps to evaluate the efficiency of an adsorbent for the removal of C.I. **Reactive Red 198** from an aqueous solution.

- 1. Materials and Reagents:
- C.I. Reactive Red 198 dye
- Adsorbent material (e.g., activated carbon, chitosan, magnetic nanoparticles)[11][12][13]
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Deionized water
- Glassware (beakers, flasks)
- Shaker or magnetic stirrer
- Centrifuge or filtration apparatus
- UV-Vis Spectrophotometer
- 2. Preparation of Solutions:
- Prepare a stock solution (e.g., 1000 mg/L) of C.I. Reactive Red 198 by dissolving a known weight of the dye in deionized water.
- Prepare working solutions of desired concentrations (e.g., 20 to 200 mg/L) by diluting the stock solution.[9][12]
- 3. Adsorption Experiment:
- In a series of flasks, add a fixed volume of the dye solution (e.g., 25-100 mL).
- Adjust the initial pH of the solutions to the desired value (e.g., pH 2-8) using HCl or NaOH.[8]
 [11][12]
- Add a pre-weighed amount of the adsorbent (e.g., 0.02 g to 1 g/L) to each flask.[8][12]



• Place the flasks in a shaker and agitate at a constant speed (e.g., 120-150 rpm) and temperature (e.g., 20-60 °C) for a specific contact time (e.g., 5-60 minutes).[9][11][12]

4. Analysis:

- After the agitation period, separate the adsorbent from the solution by centrifugation or filtration.
- Measure the final concentration of C.I. Reactive Red 198 in the supernatant/filtrate using a
 UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax ≈ 518 nm).[10]
- Calculate the percentage of dye removal and the adsorption capacity (qe, in mg/g) using the appropriate equations.

Summary of Experimental Conditions

The optimal conditions for the removal of C.I. **Reactive Red 198** can vary significantly depending on the adsorbent used. The following table summarizes conditions reported in various studies.

| Adsorbent | Optimal pH | Adsorbent Dose | Temperatur e (°C) | Contact Time (min) | Max Adsorption Capacity (mg/g) |
|-------------------------------------|------------|-------------------|----------------------|-----------------------|---|
| Chitosan | 5 | 1 g/L | 20 | 40 | 196.9 |
| Magnetic- SBA-15 | 2 | 0.4 g/L | 25 | 60 | Not Specified |
| Hydrogel | 8 | 0.02 g / 25 mL | 20-45 | Not Specified | 430.76 |
| Walnut Shell Activated Carbon | 3 | Not Specified | 50 | Not Specified | Not Specified |

Table references: Chitosan[12], Magnetic-SBA-15[11], Hydrogel[8], Walnut Shell Activated Carbon[13]



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